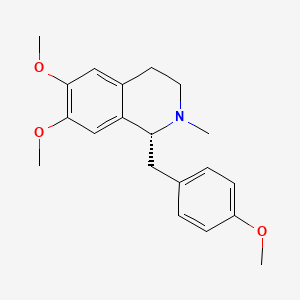

O-Methylarmepavine, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Methylarmepavine, (R)- is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the leaves of Annona squamosa. This compound has garnered attention due to its diverse biological activities, including insect growth regulation and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-Methylarmepavine, (R)- can be synthesized through several chemical pathways. One common method involves the methylation of armepavine, another isoquinoline alkaloid. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of O-Methylarmepavine, (R)- often involves extraction from natural sources, such as the leaves of Annona squamosa. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Methyl Group Reactivity in Alkaloids

Methyl ethers, such as the methoxy group in (R)-O-methylarmepavine, are common in alkaloids and participate in reactions such as:

-

Demethylation : Acidic or enzymatic cleavage of methyl ethers (e.g., via HI or microbial enzymes) to yield phenolic derivatives1.

-

Oxidation : Formation of quinone-like structures under strong oxidizing conditions (e.g., KMnO₄ or CrO₃)2.

-

Electrophilic Substitution : Methoxy groups direct electrophilic aromatic substitution (e.g., nitration, sulfonation) to para or meta positions3.

Thermal Stability and Methyl Transfer

Methyl substituents on aromatic systems often undergo thermal rearrangements. For example:

-

Methyl Migration : In fused polyaromatics, methyl groups may transfer intramolecularly under pyrolysis (200–400°C)1.

-

Radical-Mediated Reactions : Methyl radicals (·CH₃) generated via H-abstraction can recombine with adjacent aromatic systems1.

Biological and Catalytic Modifications

Medicinal chemistry methodologies highlight common transformations for methylated alkaloids:

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for functionalizing aromatic rings3.

-

Reductive Amination : Potential for modifying the tetrahydroisoquinoline core3.

Synthetic Challenges

The stereochemistry of (R)-O-methylarmepavine imposes constraints:

-

Chiral Stability : Risk of racemization under strong acidic/basic conditions.

-

Regioselectivity : Competing reaction pathways due to multiple reactive sites (e.g., methoxy, amine)3.

Suggested Experimental Pathways

To characterize (R)-O-methylarmepavine’s reactivity:

-

Oxidative Demethylation : Test with HI, BBr₃, or LiAlH₄.

-

Catalytic Hydrogenation : Reduce the tetrahydroisoquinoline ring.

-

Photochemical Studies : Assess methyl radical formation under UV light1.

Key Gaps in Literature

-

No peer-reviewed studies specifically on (R)-O-methylarmepavine’s reactions.

-

Limited data on stereochemical outcomes in methylated isoquinoline systems.

Future work should prioritize synthetic validation of these inferred pathways.

Footnotes

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Exhibits antileishmanial activity, showing inhibitory effects against Leishmania species.

Industry: Potential use in developing environmentally safe insecticides due to its low mammalian toxicity.

Mecanismo De Acción

The mechanism of action of O-Methylarmepavine, (R)- involves its interaction with metabolic enzymes, particularly proteases and amylases. These enzymes are crucial for the development of certain insect larvae. By inhibiting these enzymes, O-Methylarmepavine, (R)- disrupts the growth and development of the insects .

Comparación Con Compuestos Similares

Armepavine: A closely related isoquinoline alkaloid with similar biological activities.

Liriodenine: Another alkaloid found in Annona species with antileishmanial activity.

Trihydroxy Adjacent Bistetrahydrofuran: An acetogenin with similar inhibitory effects against Leishmania species.

Uniqueness: O-Methylarmepavine, (R)- stands out due to its dual role as an insect growth regulator and its potential therapeutic applications. Its low mammalian toxicity makes it a promising candidate for developing environmentally safe insecticides .

Propiedades

Número CAS |

5701-00-8 |

|---|---|

Fórmula molecular |

C20H25NO3 |

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

(1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m1/s1 |

Clave InChI |

LZJWNVLTWYMMDJ-GOSISDBHSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

SMILES isomérico |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

Key on ui other cas no. |

5701-00-8 |

Sinónimos |

O-methylarmepavine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.